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Compound of Interest

Compound Name: 4-Hydroxy-2-methylbutanal

Cat. No.: B14715880 Get Quote

4-Hydroxy-2-methylbutanal, with the molecular formula C₅H₁₀O₂, is a bifunctional molecule

possessing both a primary alcohol and an aldehyde moiety.[1] The presence of a stereocenter

at the C-2 position dictates that it exists as a pair of enantiomers, (R)- and (S)-4-hydroxy-2-
methylbutanal. This chirality is a critical attribute, profoundly influencing its biological

interactions and its utility as a precursor in asymmetric synthesis.

A key structural feature is its propensity to undergo intramolecular cyclization. The hydroxyl

group can attack the electrophilic aldehyde carbon to form a five-membered cyclic hemiacetal

(2-methyltetrahydrofuran-ol). This equilibrium between the open-chain aldehyde and the cyclic

hemiacetal is an important consideration in both its reactivity and its analytical characterization.

Table 1: Physicochemical Properties of 4-Hydroxy-2-methylbutanal
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Property Value Source(s)

IUPAC Name 4-hydroxy-2-methylbutanal [2]

Synonyms 2-methyl-4-hydroxybutanal [2]

CAS Number 22073-05-8 [2]

Molecular Formula C₅H₁₀O₂ [1][2]

Molecular Weight 102.13 g/mol [1][2]

Canonical SMILES CC(CCO)C=O [1][2]

InChI Key
PLBZJQQQFIOXRU-

UHFFFAOYSA-N
[1][2]

Stereoselective Synthesis: Accessing Enantiopure
Forms
The synthesis of enantiomerically pure 4-hydroxy-2-methylbutanal is essential for its

application in pharmaceuticals, where stereochemistry dictates efficacy and safety. Both

biocatalytic and asymmetric chemical methods have proven effective.

Biocatalytic Aldol Addition
A highly efficient and green approach to chiral molecules is through biocatalysis. Class II

aldolases, for instance, can facilitate the asymmetric aldol addition between hydroxyacetone

and acetaldehyde to generate 4-hydroxy-2-methylbutanal with excellent enantiomeric excess

(>90% ee).[1]

Causality Behind Experimental Choice: This enzymatic approach is favored for its exceptional

stereocontrol under mild, aqueous conditions, minimizing the need for protecting groups and

reducing hazardous waste. The enzyme's active site provides a chiral environment that directs

the approach of the nucleophile to the electrophile, dictating the absolute stereochemistry of

the newly formed C-C bond.
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Caption: Biocatalytic synthesis via an asymmetric aldol addition.

Asymmetric Hydroformylation
Hydroformylation involves the addition of carbon monoxide and hydrogen (syngas) across an

alkene. When applied to an allylic alcohol precursor using a chiral catalyst, this method can

produce the target aldehyde with high regio- and enantioselectivity.[1]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydroformylation

Catalyst Precursor Preparation: In an inert atmosphere glovebox, a rhodium precursor (e.g.,

[Rh(CO)₂acac]) and a chiral phosphine ligand (e.g., a derivative of BINAPHOS) are

dissolved in a degassed, anhydrous solvent like toluene. This mixture is stirred to allow for

ligand exchange and formation of the active catalytic species.

Reaction Setup: A high-pressure autoclave is charged with the allylic alcohol substrate (e.g.,

3-buten-1-ol) and the solvent. The vessel is sealed, purged multiple times with nitrogen, and

then with syngas (CO/H₂).

Reaction Execution: The catalyst solution is injected into the autoclave. The reactor is

pressurized with syngas (e.g., 20-50 bar) and heated to the optimal temperature (e.g., 60-80

°C). The reaction is stirred vigorously for 12-24 hours. Progress is monitored by taking

aliquots and analyzing via GC.

Work-up and Purification: Upon completion, the autoclave is cooled to room temperature and

carefully depressurized. The solvent is removed under reduced pressure. The crude product

is then purified via silica gel column chromatography to isolate the enantiomerically enriched

4-hydroxy-2-methylbutanal.
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Trustworthiness and Self-Validation: This protocol's reliability hinges on the purity of the chiral

ligand and the rigorous exclusion of oxygen. To validate the stereochemical outcome, the

product's enantiomeric excess (e.e.) must be determined using a validated chiral analytical

method (e.g., Chiral GC or HPLC) and compared against a racemic standard, which can be

synthesized using a non-chiral catalyst like HCo(CO)₄.[1]

Synthetic Utility and Key Transformations
The dual functionality of 4-hydroxy-2-methylbutanal makes it a powerful intermediate.[1] The

aldehyde can undergo nucleophilic additions, condensations, and redox reactions, while the

hydroxyl group can be protected, activated, or used as a nucleophile.
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Caption: Key chemical transformations of 4-hydroxy-2-methylbutanal.

Relevance in Drug Development and Metabolic
Engineering
The structural features of 4-hydroxy-2-methylbutanal make it relevant to several areas of

advanced research.

Pharmaceutical Intermediate: It serves as a versatile intermediate in the synthesis of

complex pharmaceuticals and agrochemicals.[1] Its defined stereocenter can be carried

through multi-step syntheses to build larger, biologically active molecules.
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Metabolic Engineering: The compound can be integrated into engineered metabolic

pathways, such as the methylerythritol phosphate (MEP) pathway, to serve as a precursor

for the biotechnological production of isoprenoids and other valuable natural products.[1]

Flavor and Fragrance: In the food industry, it is also utilized as a flavoring agent.[1]

Analytical and Quality Control Protocols
Rigorous analytical characterization is paramount to confirm structure, purity, and

stereochemical integrity.

Table 2: Key Analytical Techniques for Characterization

Technique Purpose Expected Observations

¹H and ¹³C NMR Structural Elucidation

Signals corresponding to

aldehyde proton (~9.6 ppm),

methyl group doublet, and

hydroxymethylene protons.

Mass Spectrometry (MS) Molecular Weight Confirmation

Molecular ion peak

corresponding to 102.13 g/mol

and characteristic

fragmentation patterns.

Infrared (IR) Spectroscopy Functional Group Identification

Broad O-H stretch (~3400

cm⁻¹), C-H stretches (~2900

cm⁻¹), and a sharp C=O

stretch (~1725 cm⁻¹).

Chiral GC/HPLC Enantiomeric Purity (e.e.)

Baseline separation of the two

enantiomers using a chiral

stationary phase, allowing for

quantification.

Protocol: Determination of Enantiomeric Excess (e.e.) by Chiral Gas Chromatography (GC)

Derivatization (Optional but Recommended): To improve volatility and peak shape, the

hydroxyl group can be derivatized. In a vial, dissolve ~1 mg of the sample in 1 mL of
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dichloromethane. Add 1.2 equivalents of acetic anhydride and a catalytic amount of DMAP.

Let the reaction proceed for 30 minutes. Quench with a small amount of methanol. This

converts the analyte to the more volatile acetate ester.

Instrument Setup: Equip a GC with a chiral capillary column (e.g., a cyclodextrin-based

column like Beta DEX™ or Gamma DEX™) and a Flame Ionization Detector (FID). Set a

suitable temperature program (e.g., start at 60°C, ramp to 150°C at 5°C/min).

Analysis of Racemic Standard: Synthesize a racemic sample using a non-chiral method.

Inject 1 µL of the derivatized racemate to establish the retention times for both enantiomers

and confirm that the peak areas are approximately equal (50:50 ratio). This step validates

the column's ability to separate the enantiomers.

Sample Analysis: Inject 1 µL of the derivatized chiral sample under the same conditions.

Calculation: Integrate the peak areas for the two enantiomers (Area₁ and Area₂). Calculate

the enantiomeric excess using the formula: e.e. (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] ×

100

This rigorous, validated protocol ensures the trustworthiness of any claims regarding the

stereochemical purity of the synthesized material.

Biological Context and Future Outlook
In biological systems, 4-hydroxy-2-methylbutanal is recognized as a metabolic intermediate,

particularly in the amino acid and carbohydrate metabolism of microorganisms like yeast.[1]

Some studies also suggest that hydroxy-containing compounds may possess antioxidant

properties.[1] The reactivity of its aldehyde group with biomolecules, such as forming Schiff

bases with amino acids, makes it a molecule of interest for studying protein modifications and

cellular stress responses.[1]

Future research will likely focus on leveraging this chiral building block for the synthesis of

novel, complex molecular architectures for drug discovery and expanding its role in engineered

biosynthetic pathways for the sustainable production of high-value chemicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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